4-Fluorobenzene-1,3-dicarboxylic acid

Descripción general

Descripción

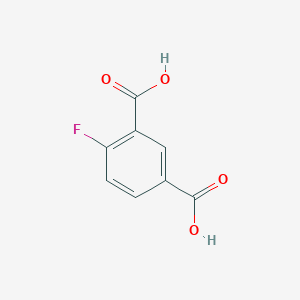

4-Fluorobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H5FO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with phenol in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in chloroform at temperatures ranging from 0°C to -5°C . Another method involves heating a mixture of phenol and aluminum chloride in xylene at temperatures between 70°C and 80°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale polycondensation reactions. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorobenzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring activates the para position, making it more susceptible to electrophilic attack.

Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, forming various derivatives.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine and nitric acid, often in the presence of a catalyst like iron(III) chloride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include 4-bromo- and 4-nitro- derivatives of the original compound.

Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction typically yields alcohols or aldehydes, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

4-Fluorobenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Fluorobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antibacterial research, derivatives of this compound have been shown to inhibit bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis . This inhibition occurs through competitive binding at the ATP-binding site of the enzyme, thereby disrupting bacterial cell wall synthesis and leading to antibacterial effects .

Comparación Con Compuestos Similares

4-Fluorobenzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:

Phthalic Acid (1,2-benzenedicarboxylic acid): Lacks the fluorine substitution, making it less reactive in certain electrophilic aromatic substitution reactions.

Isophthalic Acid (1,3-benzenedicarboxylic acid): The parent compound without the fluorine atom, used widely in the production of polyesters.

Terephthalic Acid (1,4-benzenedicarboxylic acid): Another isomer used extensively in the manufacture of polyethylene terephthalate (PET) plastics.

The presence of the fluorine atom in this compound imparts unique reactivity and properties, making it a valuable compound for specialized applications in research and industry.

Actividad Biológica

4-Fluorobenzene-1,3-dicarboxylic acid (C8H5FO4) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H5FO4

- Molecular Weight : 184.1213 g/mol

- CAS Number : 327-95-7

This compound features two carboxylic acid groups at the 1 and 3 positions of the benzene ring, with a fluorine substituent at the para position. This configuration influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following methods:

- Direct Fluorination : Electrophilic aromatic substitution reactions can introduce the fluorine atom into the aromatic ring.

- Carboxylation : The dicarboxylic acid groups can be introduced via carbonylation reactions or through the use of carboxylic acid derivatives.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. For instance, studies have shown that introducing fluorine into organic molecules can increase their lipophilicity and membrane permeability, potentially enhancing their efficacy against microbial pathogens .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 5-Fluorobenzene-1,3-dicarboxylic acid | TBD | Antimicrobial |

| Benzene-1,3-dicarboxylic acid | TBD | Control |

Note: TBD indicates that specific MIC values for this compound need to be determined through further research.

Anti-Tuberculosis Activity

In related studies on substituted phenyl compounds, certain derivatives demonstrated significant anti-tuberculosis activity. For example, compounds with similar structural motifs showed promising results in reducing bacterial loads in animal models . This suggests a potential avenue for exploring this compound as a candidate for further anti-tuberculosis research.

Case Study 1: Synthesis and Evaluation

A study evaluated cyclic secondary amine substituted phenyl compounds for their activity against Mycobacterium tuberculosis. The findings indicated that structural modifications significantly impacted bioavailability and activity levels against tuberculosis. The results from this study could provide insights into optimizing derivatives of this compound for similar applications .

Case Study 2: Inhibition Mechanisms

Another investigation focused on identifying inhibitors of tyrosinase using structurally related compounds. The study highlighted how specific substitutions on the aromatic ring influenced inhibitory activity against tyrosinase, which is crucial in melanin biosynthesis and has implications in skin pigmentation disorders . This indicates that modifications to the structure of this compound could yield compounds with desirable biological activities.

Propiedades

IUPAC Name |

4-fluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWLKVOLSUNGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287368 | |

| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-95-7 | |

| Record name | 4-Fluoro-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 327-95-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.